3-(Dodecanoylamino)-4-methylbenzoic acid
Description
3-(Dodecanoylamino)-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a dodecanoyl (12-carbon acyl) group attached to the amino substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The dodecanoylamino group introduces significant lipophilicity, likely influencing solubility, membrane permeability, and metabolic stability compared to simpler benzoic acid derivatives like 4-methylbenzoic acid (4-MBA) .
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-4-methylbenzoic acid |
InChI |
InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-19(22)21-18-15-17(20(23)24)14-13-16(18)2/h13-15H,3-12H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZSJDAGHALXBLHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Amino-Substituted Benzoic Acid Derivatives
- 3-(Isobutyrylamino)-4-methylbenzoic Acid: Structure: Features a branched isobutyryl group instead of dodecanoyl. Properties: Reduced lipophilicity (logP ~2–3) compared to the dodecanoyl analog, enhancing aqueous solubility. Synthesis: Typically involves coupling isobutyryl chloride with 3-amino-4-methylbenzoic acid under basic conditions . Applications: Used as intermediates in drug discovery due to improved pharmacokinetic profiles over long-chain analogs .
- 3-Borono-4-methylbenzoic Acid: Structure: Contains a boronic acid group at the 3-position. Properties: Polar boronic acid enhances reactivity with diols (e.g., in carbohydrate recognition) but reduces metabolic stability. Safety: Causes skin/eye irritation; requires careful handling .
Sulfonamide and Sulfonyl Derivatives
- 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic Acid: Structure: Sulfamoyl group at the 3-position and a methoxyphenyl substituent. Synthesis: Generated via chlorosulfonation followed by reaction with 2-methoxyaniline in dichloromethane with triethylamine . Pharmacology: Sulfonamide groups enhance binding to enzymes (e.g., carbonic anhydrase), contrasting with the non-polar dodecanoylamino group .
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic Acid (9f): Structure: Complex sulfonyl-benzimidazole-pyridine substituent. Synthesis: Requires sequential sulfonation, coupling, and purification via column chromatography . Applications: Potential protease inhibitors due to sulfonyl and heterocyclic moieties, unlike the simpler dodecanoylamino analog .
Ester and Ether-Linked Derivatives
4-Benzyloxy-3-methoxybenzoic Acid :
- 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid: Structure: Phenoxy-methyl group at the 3-position. Properties: Chlorine substituent increases electronegativity, altering electronic distribution on the ring. Synthesis: Achieved via Williamson ether synthesis .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| 3-(Dodecanoylamino)-4-methylbenzoic Acid | ~335.5 | ~6.5 | <0.1 (aqueous) | Lipophilic drug delivery |
| 4-Methylbenzoic Acid (4-MBA) | 136.15 | 1.9 | 2.1 | Antiseptics, preservatives |
| 3-(Isobutyrylamino)-4-methylbenzoic Acid | 221.3 | ~2.8 | 1.5 | Intermediate in APIs |
| 3-Borono-4-methylbenzoic Acid | 179.97 | 1.2 | 3.0 | Carbohydrate recognition |
Key Observations :
- The dodecanoylamino group drastically increases logP, reducing aqueous solubility but enhancing lipid bilayer penetration .
- Sulfonamide and heterocyclic derivatives (e.g., 9f) exhibit targeted bioactivity but require complex synthesis .
Metabolic and Toxicity Profiles
- 3-(Dodecanoylamino)-4-methylbenzoic Acid: Metabolism: Likely undergoes β-oxidation of the dodecanoyl chain, generating shorter-chain metabolites. Toxicity: Long alkyl chains may accumulate in adipose tissue, posing chronic toxicity risks (inferred from similar lipophilic compounds) .
- 4-Hydroxy-3-methylbenzoic Acid: Metabolism: Rapid glucuronidation due to the hydroxyl group, enhancing excretion .
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